molecular formula C16H14ClFN2 B2940661 1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole CAS No. 637324-47-1

1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole

Cat. No.: B2940661
CAS No.: 637324-47-1
M. Wt: 288.75
InChI Key: YBRKIBDUCKQQLT-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are utilized in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The Sandmeyer reaction is a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance, High-Performance Liquid Chromatography – Time of Flight (HPCL-TOF), GCMS, and Fourier Transform Infrared Spectroscopy (FTIR) Attenuated Total Reflection (ATR) .


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, melting point, boiling point, solubility, and vapor pressure of a compound can be measured .

Scientific Research Applications

Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazoles and their derivatives, such as 2-guanidinobenzazoles, are significant in medicinal chemistry due to their diverse biological activities. These compounds are explored for their potential therapeutic applications, including cytotoxic, inhibition of cell proliferation via angiogenesis, and apoptosis. Synthetic chemists focus on developing new procedures to access these compounds, enhancing their biological activity through various modifications and functionalization (Rosales-Hernández et al., 2022). This research underscores the importance of benzimidazole derivatives in developing new pharmacophores and therapeutic agents.

Environmental Toxicity and Fate of Halogenated Compounds
Research on the environmental impact of halogenated compounds, such as parabens and triclosan, provides essential insights into the fate, behavior, and toxicity of these substances in aquatic environments. Studies have shown that despite treatments eliminating them relatively well from wastewater, these compounds persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This persistent presence highlights the need for continuous investigation into the environmental and health effects of halogenated organic compounds (Haman et al., 2015; Bedoux et al., 2012).

Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of compounds related to benzimidazoles, such as fluconazole and other antifungal agents, have been extensively researched. Fluconazole, for instance, is a bis-triazole antifungal drug with significant therapeutic potential in treating superficial and systemic mycoses. Its pharmacodynamic and pharmacokinetic properties have led to its established use in the prevention and treatment of various fungal infections (Grant & Clissold, 1990). This area of research is crucial for understanding the mechanisms and efficacy of antifungal treatments, potentially including those related to 1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole.

Mechanism of Action

The mechanism of action of a compound can be determined by studying its interaction with biological molecules. For example, a small-molecule agonist, compound 53 (C53), promotes the oligomerization and activation of human STING through a mechanism orthogonal to that of cGAMP .

Safety and Hazards

Safety data sheets provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product . It’s important to follow the safety precautions listed in these sheets when handling chemicals .

Future Directions

The development of new and efficient protocols for reactions like the Sandmeyer reaction could be a future direction . Additionally, the discovery of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects is another potential area of future research .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2/c1-2-16-19-14-8-3-4-9-15(14)20(16)10-11-12(17)6-5-7-13(11)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRKIBDUCKQQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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